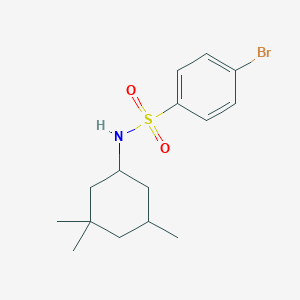![molecular formula C14H9BrClN3O2 B6073902 2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the inhibition of certain enzymes and pathways in cancer cells. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. Additionally, this compound can activate the p53 pathway, which is responsible for inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound can inhibit the migration and invasion of cancer cells, making it a potential candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its high yield and purity, making it easy to synthesize and use in lab experiments. However, one of the limitations is that this compound can be toxic to normal cells, making it essential to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One of the significant directions is to study the potential of this compound as a fluorescent probe for biological imaging and sensing. Additionally, further studies are needed to determine the potential of this compound as an anticancer agent and to explore its mechanism of action in more detail. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its potential use in cancer therapy.
Synthesemethoden
The synthesis of 2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-bromo-4-chlorobenzyl chloride with 5-amino-3-picoline N-oxide in the presence of a base. The reaction occurs in two steps, starting with the formation of an intermediate N-oxide, which then reacts with the 2-bromo-4-chlorobenzyl chloride to form the final product. The yield of this synthesis method is high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of material science, where it has been studied for its potential as a fluorescent probe. Studies have shown that this compound can emit strong fluorescence when bound to certain metal ions, making it a potential candidate for use in biological imaging and sensing.
Eigenschaften
IUPAC Name |
5-[(2-bromo-4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2/c15-10-7-9(16)4-5-12(10)20-8-13-18-14(19-21-13)11-3-1-2-6-17-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXAAZGUNGIKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis[3-(diethylamino)propyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate bis(4-methylbenzenesulfonate)](/img/structure/B6073819.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B6073831.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)

![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)

![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)
